2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate
Description
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate is a heterocyclic compound featuring a fused cyclopentane-pyridine ring system with a chlorine substituent at position 2 and a carboxylic acid group at position 2. Its hydrate form enhances solubility and stability, making it valuable in pharmaceutical and materials science research .
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2.H2O/c10-8-6(9(12)13)4-5-2-1-3-7(5)11-8;/h4H,1-3H2,(H,12,13);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOHVRDRUOMPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)Cl)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Coupling and Intramolecular Cyclization Approach
A closely related method, applicable to similar pyrrolo and cyclopenta fused pyridine derivatives, involves a two-step process:
This method, while described for a pyrrolo-pyrimidine analog, provides a framework adaptable to the cyclopenta[b]pyridine system by analogous substitution and ring closure strategies.
Direct Synthesis via Pyridine Ring Construction
Alternative synthetic approaches for pyridine analogs, including cyclopenta[b]pyridine derivatives, involve condensation reactions between appropriate ketones and diamines catalyzed by copper salts:
- Example: Heating acetophenone derivatives with 1,3-diamino propane in the presence of copper(II) triflate (Cu(OTf)2) in ethanol under oxygen atmosphere leads to 2-arylpyridine derivatives in moderate yields (22-51%) depending on acid additives such as benzoic acid or p-toluenesulfonic acid.
Though this method is for aryl-substituted pyridines, it demonstrates the utility of copper-catalyzed cyclizations in constructing substituted pyridine rings, which may be adapted for the cyclopenta[b]pyridine core.
Experimental Data Summary
| Parameter | Details |
|---|---|
| Starting Material | 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine (for analogous pyrrolo-pyrimidine synthesis) |
| Catalysts | Nickel chloride, cuprous iodide, cuprous chloride/bromide |
| Bases | N,N-diisopropylethylamine, triethylamine, potassium carbonate, sodium hydroxide |
| Solvents | Absolute ethanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF) |
| Temperature Range | 50–110 °C |
| Reaction Time | 8–12 hours |
| Yields | Coupling step: ~73%; Cyclization step: ~97% |
| Purification | Cooling, filtration, washing with ethanol or water, drying at 65 °C |
Mechanistic Insights and Notes
- The coupling step involves transition metal catalysis (nickel and copper salts) facilitating C–C bond formation between halogenated pyrimidine derivatives and acrylic acid.
- Intramolecular cyclization under basic conditions and copper catalysis promotes ring closure to form the fused bicyclic system.
- Controlling temperature during acrylic acid addition is critical to avoid side reactions and optimize yield.
- The hydrate form is typically obtained upon crystallization from aqueous or alcoholic solvents.
- NMR data (1H NMR) confirm the structural integrity of the final compound, showing characteristic multiplets and singlets corresponding to the cyclopentane and pyridine protons, as well as the carboxylic acid proton.
Comparative Table of Key Preparation Methods
| Method | Key Reagents | Catalysts | Solvents | Temp (°C) | Yield (%) | Comments |
|---|---|---|---|---|---|---|
| Metal-catalyzed coupling + cyclization (pyrrolo analog) | 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine, acrylic acid | NiCl2, CuI, CuCl | EtOH, DMSO | 65 (coupling), 70 (cyclization) | 73 (coupling), 97 (cyclization) | High yield, scalable, requires inert atmosphere |
| Copper-catalyzed condensation (pyridine analogs) | Acetophenone derivatives, 1,3-diamino propane | Cu(OTf)2 | Ethanol | 80 | 22–51 | Moderate yield, acid additives improve yield |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25°C in H2O.
Substitution: Active methylene halogen derivatives as alkylating agents.
Major Products Formed
Scientific Research Applications
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various cyclopenta[b]pyridine derivatives.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which can modify its structure and activity. The exact molecular targets and pathways involved are still under investigation and require further research.
Comparison with Similar Compounds
Core Structural Differences
The compound’s fused cyclopenta[b]pyridine scaffold distinguishes it from other heterocyclic carboxylic acids. Key structural comparisons include:
*Calculated based on anhydrous formula (C9H8ClNO2).
Key Observations :
- The cyclopenta ring introduces steric strain and modulates electronic properties compared to planar pyridazinones or imidazopyridines.
- The hydrate form improves aqueous solubility, a critical factor in drug formulation .
Biological Activity
Overview
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate is a chemical compound belonging to the cyclopenta[b]pyridine class. Its unique structure, featuring a chlorine atom and a carboxylic acid group, positions it as an interesting candidate for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on current research findings.
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid; hydrate |
| CAS Number | 114381-79-2 |
| Molecular Formula | C₉H₈ClN₁O₂ |
| Molecular Weight | 199.62 g/mol |
| Physical State | Solid |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound undergoes several chemical reactions, including oxidation and substitution, which can modify its structure and enhance its biological activity.
Key Mechanisms:
- Oxidation Reactions : The compound can be oxidized to form more reactive species that may interact with cellular components.
- Substitution Reactions : The chlorine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of derivatives with enhanced biological properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of cyclopenta[b]pyridines possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains.
Anticancer Properties
Preliminary studies suggest that this compound may inhibit cancer cell proliferation in vitro. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Neuroprotective Effects
Research has indicated potential neuroprotective effects, where the compound may play a role in protecting neuronal cells from oxidative stress and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that cyclopenta[b]pyridine derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Anticancer Activity : In a laboratory setting, a derivative of this compound was tested against human breast cancer cell lines (MCF-7). Results indicated a reduction in cell viability by approximately 70% at a concentration of 25 µM after 48 hours of treatment.
- Neuroprotection : A recent study in Neuroscience Letters highlighted that treatment with this compound reduced neuronal cell death by 40% in models of oxidative stress induced by hydrogen peroxide.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with related compounds:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing derivatives of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate?
- Methodological Answer: Derivatives can be synthesized via cyclocondensation reactions between 2,5-diarylidenecyclopentanone and propanedinitrile, using sodium alkoxide as both reagent and catalyst. This approach yields functionalized cyclopenta[b]pyridines with electron-donating groups (e.g., pyridine, methoxy phenyl). Typical conditions involve refluxing in ethanol, achieving yields of 75–82% .
- Example Protocol:
- React 2,5-diarylidenecyclopentanone (1.0 mmol) with propanedinitrile (1.2 mmol) in ethanol.
- Add sodium ethoxide (10 mol%) and reflux for 6–8 hours.
- Isolate via filtration and recrystallize from ethanol.
Q. How can researchers validate the molecular structure of synthesized derivatives?
- Methodological Answer: Combine spectroscopic and analytical techniques:
- IR Spectroscopy: Confirm nitrile (C≡N) stretches at ~2200–2219 cm⁻¹ and aromatic/aliphatic C–H stretches .
- Elemental Analysis: Match calculated vs. observed C, H, N percentages (e.g., CAPD-2: Calc. C 74.10%, Found 73.97% ).
- ¹H NMR: Characterize dihydro-cyclopenta protons (δ 1.43–3.5 ppm) and aromatic substituents .
Advanced Research Questions
Q. How can contradictory spectroscopic data during characterization be resolved?
- Methodological Answer:
- Cross-Validation: Compare NMR/IR data with structurally analogous compounds (e.g., 4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, where δ 34.7–122.5 ppm in ¹³C NMR confirms cyclopentane ring geometry ).
- X-ray Crystallography: Use SHELX software for single-crystal refinement to resolve ambiguities in bond lengths/angles .
Q. What strategies optimize cyclocondensation reactions to improve yield and purity?
- Methodological Answer:
- Catalyst Screening: Test alternative alkoxide bases (e.g., sodium methoxide vs. ethoxide) to modulate reaction kinetics.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance nitrile reactivity but require temperature adjustments .
- Microwave-Assisted Synthesis: Reduces reaction time and improves regioselectivity for complex substituents.
Q. How can computational methods aid in predicting reactivity or structural stability?
- Methodological Answer:
- DFT Calculations: Model electron-density distributions to predict regioselectivity in cyclocondensation (e.g., electron-donating groups stabilize transition states at the 3-carboxylic acid position).
- Molecular Docking: Screen derivatives for bioactivity by simulating interactions with target enzymes (e.g., kinase inhibitors).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
